molecular formula C30H44N2O14 B13389942 oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate

oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate

Cat. No.: B13389942
M. Wt: 656.7 g/mol
InChI Key: KSKLDMGKWDUQCT-UHFFFAOYSA-N
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Description

Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is a complex organic compound characterized by its multiple functional groups, including oxan-4-yloxycarbonyloxymethyl and pyrrolidine-2-carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as oxan-4-yloxycarbonyloxymethyl and pyrrolidine derivatives. These intermediates are then subjected to esterification and amidation reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Purification techniques, including chromatography and recrystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxan-4-yloxycarbonyloxymethyl oxides, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents. Its structural features may contribute to the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Oxan-4-yloxycarbonyloxymethyl derivatives: These compounds share similar structural features and functional groups.

    Pyrrolidine-2-carboxylate derivatives: These compounds have comparable biological activities and chemical reactivity.

Uniqueness

Oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate is unique due to its combination of oxan-4-yloxycarbonyloxymethyl and pyrrolidine-2-carboxylate moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H44N2O14

Molecular Weight

656.7 g/mol

IUPAC Name

oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H44N2O14/c33-25(31-13-3-5-23(31)27(35)41-19-43-29(37)45-21-9-15-39-16-10-21)7-1-2-8-26(34)32-14-4-6-24(32)28(36)42-20-44-30(38)46-22-11-17-40-18-12-22/h21-24H,1-20H2

InChI Key

KSKLDMGKWDUQCT-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)OCOC(=O)OC3CCOCC3)C(=O)OCOC(=O)OC4CCOCC4

Origin of Product

United States

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